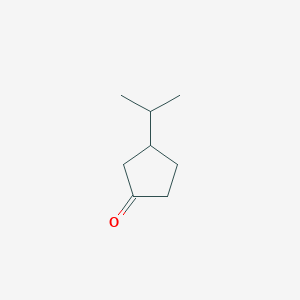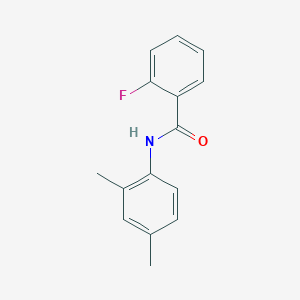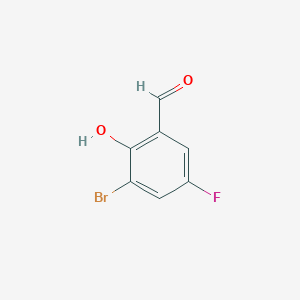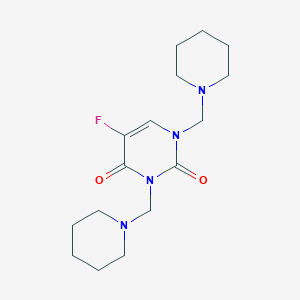
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- have been studied extensively. The compound has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. Additionally, the compound has been shown to have good solubility in water, which is important for its potential use in clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- for lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer and neuroprotective properties, making it a potential candidate for drug development. Additionally, the compound has low toxicity and good bioavailability, which are important factors for drug development.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the compound may have off-target effects that need to be further explored.
Orientations Futures
There are several potential future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-. One potential direction is the further exploration of its mechanism of action. Understanding the precise mechanism by which the compound works could lead to the development of more effective drugs.
Another potential direction is the development of new derivatives of the compound. By modifying the structure of the compound, it may be possible to enhance its therapeutic properties or reduce its off-target effects.
Finally, the compound could be further studied for its potential use in combination therapies. Combining 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- with other drugs may lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has potential therapeutic applications in the treatment of various diseases. The compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research is needed to fully understand the potential of this compound and its derivatives for drug development.
Méthodes De Synthèse
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- involves several steps. The first step involves the reaction of 5-fluoro-2,4-dichloropyrimidine with piperidine to form 5-fluoro-2,4-dichloro-6-(1-piperidinyl) pyrimidine. The second step involves the reaction of the intermediate product with diethyl oxalate to form 5-fluoro-1,3-bis(1-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione. The compound can be purified using column chromatography.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been studied extensively for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
111971-32-5 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- |
Formule moléculaire |
C16H25FN4O2 |
Poids moléculaire |
324.39 g/mol |
Nom IUPAC |
5-fluoro-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25FN4O2/c17-14-11-20(12-18-7-3-1-4-8-18)16(23)21(15(14)22)13-19-9-5-2-6-10-19/h11H,1-10,12-13H2 |
Clé InChI |
QIMMTQIJERQUPP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
SMILES canonique |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
Synonymes |
5-Methyl-1,3-bis-piperidin-1-ylmethyl-1H-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



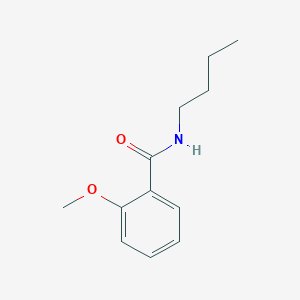
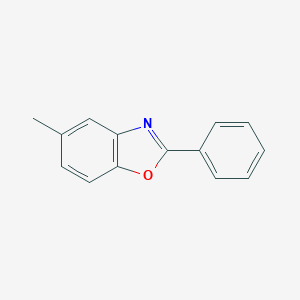
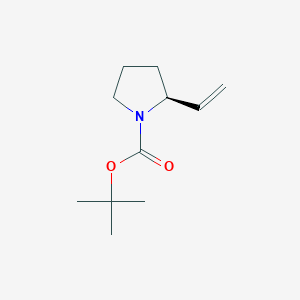
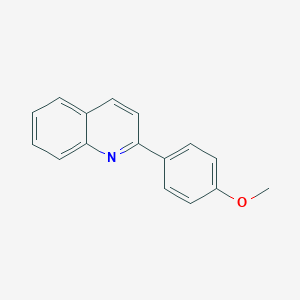
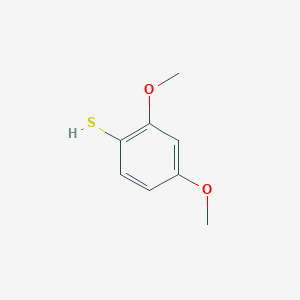
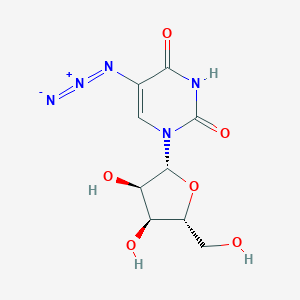
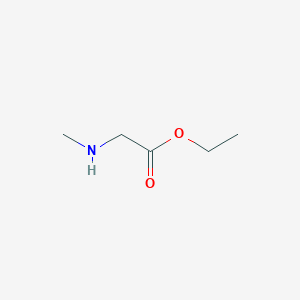
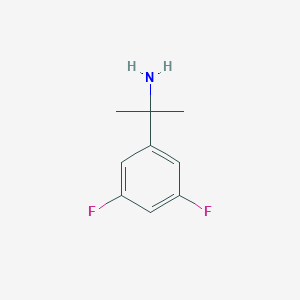
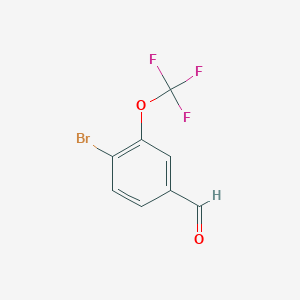
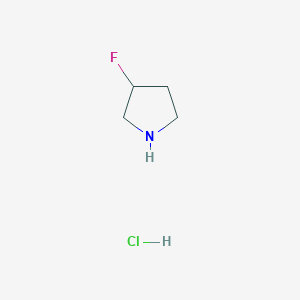
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
